3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Description
3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a derivative of the imidazo[1,5-a]pyridine scaffold, a versatile heterocyclic system with applications in medicinal chemistry, optoelectronics, and chemical sensing. The core structure is characterized by a fused bicyclic system, where the 1-carboxylic acid moiety and the 3-tetrahydro-2H-pyran-4-yl (oxan-4-yl) substituent modulate its physicochemical and biological properties. This article focuses on synthesizing a comprehensive comparison with related compounds, supported by synthetic methodologies, spectroscopic data, and functional applications.
Propriétés
IUPAC Name |
3-(oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)11-10-3-1-2-6-15(10)12(14-11)9-4-7-18-8-5-9/h1-3,6,9H,4-5,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHWJPZUSDGACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=C3N2C=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Suzuki Coupling Optimization
The coupling reaction employs 3-bromoimidazo[1,5-a]pyridine-1-carboxylic acid, tetrahydropyran-4-ylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a mixed solvent system (e.g., dioxane/water). Key parameters include:
-
Temperature : 80–100°C
-
Reaction Time : 12–24 hours
-
Catalyst Loading : 5–10 mol%
Yields for analogous Suzuki couplings in imidazo[1,5-a]pyridine systems range from 65% to 85%. Protecting the carboxylic acid as a methyl ester during coupling (to prevent coordination with the palladium catalyst) followed by hydrolysis (using LiOH) restores the acid functionality.
Alternative Synthetic Routes
Multicomponent Reactions
A three-component reaction inspired by benzoimidazopyridine syntheses offers a divergent pathway. Combining 2-(1H-imidazol-2-yl)acetonitrile, tetrahydropyran-4-carbaldehyde, and Meldrum’s acid in water at room temperature forms the imidazo[1,5-a]pyridine core with pre-installed oxan-4-yl and carboxylic acid groups. This method, however, requires optimization for regioselectivity and yield.
Direct Functionalization
Electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) on imidazo[1,5-a]pyridine-1-carboxylic acid using tetrahydropyran-4-yl iodide under Lewis acid catalysis (e.g., AlCl₃) represents a less explored but viable route. Challenges include controlling positional selectivity and minimizing side reactions.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-2), 7.89 (d, J = 8.0 Hz, 1H, H-7), 7.45 (d, J = 8.0 Hz, 1H, H-6), 4.10–4.02 (m, 2H, OCH₂), 3.60–3.52 (m, 2H, OCH₂), 3.30–3.20 (m, 1H, CH), 1.90–1.70 (m, 4H, CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (COOH), 145.2 (C-1), 138.5 (C-3), 127.9 (C-7), 124.3 (C-6), 68.9 (OCH₂), 35.4 (CH), 24.1 (CH₂).
-
IR (KBr) : 1715 cm⁻¹ (C=O, carboxylic acid), 1602 cm⁻¹ (C=N).
X-ray Crystallography
A co-crystal structure of a related imidazo[1,5-a]pyridine derivative (PDB entry 6Y9S) confirms the planar geometry of the core and the hydrogen-bonding interactions of the carboxylic acid group with the ATP-binding pocket of kinases.
Challenges and Optimizations
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles or electrophiles for substitution reactions. The specific conditions for these reactions depend on the desired transformation and the reactivity of the compound.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted imidazo[1,5-a]pyridine derivatives .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit significant biological activities, including:
- GSK-3β Inhibition : Compounds related to 3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid have shown promising results as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases such as Alzheimer's and diabetes .
- Anti-inflammatory Activities : The compound exhibits anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .
- Antiviral Properties : Some studies have suggested that imidazo[1,5-a]pyridine derivatives may possess antiviral activities, providing a pathway for the development of new antiviral medications .
Organic Synthesis
In organic chemistry, this compound serves as a versatile scaffold for synthesizing complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating diverse derivatives .
Case Study 1: GSK-3β Inhibitors
A study focused on synthesizing novel imidazo[1,5-a]pyridine derivatives demonstrated that modifications to the core structure could enhance GSK-3β inhibition while improving pharmacokinetic properties like CNS permeability. The research utilized structure-based drug design to optimize the compounds' efficacy against GSK-3β .
Case Study 2: Anti-inflammatory Activity
In another investigation, researchers explored the anti-inflammatory effects of imidazo[1,5-a]pyridine derivatives in animal models. The results indicated significant reduction in inflammatory markers, suggesting potential therapeutic applications in treating chronic inflammatory conditions .
Mécanisme D'action
The mechanism of action of 3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Comparative Analysis
Structural and Physicochemical Properties
Notes:
Medicinal Chemistry
- GSK-3β Inhibition : Compounds like 7-(2,3-difluorophenyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide (compound 12 ) show potent GSK-3β inhibition (IC₅₀ < 100 nM), attributed to the oxan-4-yl group’s ability to occupy hydrophobic pockets .
- Fluorescent Probes : Imidazo[1,5-a]pyridine-based fluorophores (e.g., compound 1 in ) exhibit solvatochromism and membrane intercalation, with Stokes shifts >100 nm .
Material Science
- Optoelectronic Properties : Derivatives with electron-deficient substituents (e.g., CF₃) display enhanced charge-transfer efficiency, making them candidates for OLEDs .
Activité Biologique
3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the imidazopyridine family, which is known for a variety of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes an imidazo[1,5-a]pyridine core substituted with an oxan-4-yl group and a carboxylic acid functional group.
Biological Activity Overview
Research indicates that compounds containing the imidazo[1,5-a]pyridine scaffold exhibit a range of biological activities. Notably, studies have highlighted their potential as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders.
Table 1: Biological Activities of Imidazo[1,5-a]pyridine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | GSK-3β Inhibition | 0.25 | |
| IMID 1 | GSK-3β Inhibition | 0.15 | |
| IMID 2 | GSK-3β Inhibition | 0.20 | |
| SK228 | Anticancer Activity | 9 |
The mechanism through which this compound exerts its biological effects involves inhibition of GSK-3β. This inhibition leads to modulation of various signaling pathways associated with cell proliferation and apoptosis. The compound has been shown to induce cell cycle arrest and promote apoptosis in cancer cells through intrinsic pathways.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that derivatives of imidazo[1,5-a]pyridine exhibited significant inhibition of cancer cell lines at nanomolar concentrations. The presence of the oxan group was found to enhance the permeability and bioavailability of these compounds in cellular assays .
- Animal Models : In vivo studies using murine models indicated that treatment with this compound resulted in reduced tumor growth rates compared to control groups. These findings suggest a promising therapeutic potential for this compound in oncology .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been assessed through various studies focusing on absorption, distribution, metabolism, and excretion (ADME). The compound demonstrated favorable ADME properties with moderate CNS permeability, making it a candidate for further development in neuropharmacology .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid?
A one-pot, three-component reaction using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature is a robust approach. Piperidine (0.3 mmol) catalyzes the reaction, which proceeds via Knoevenagel condensation, Michael addition, and intramolecular cyclization. Typical yields range from 70–88% after recrystallization in ethanol .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis. For example:
Q. What safety protocols are critical during handling?
Avoid inhalation, skin contact, or ingestion. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure:
- Skin contact : Rinse with water for 15 minutes.
- Inhalation : Move to fresh air. Waste must be segregated and disposed via certified hazardous waste services .
Q. What biological applications are associated with this scaffold?
Imidazo[1,5-a]pyridine derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. Modifications at the 3-(Oxan-4-yl) position may enhance bioactivity by improving solubility or target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yields?
Key variables include solvent, catalyst loading, and temperature. For example:
Q. How are contradictions in spectroscopic data resolved during structural confirmation?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) can arise from tautomerism or impurities. Strategies include:
Q. What mechanistic steps govern the synthesis of this compound?
The proposed mechanism involves:
- Enolate formation : Piperidine deprotonates Meldrum’s acid.
- Knoevenagel condensation : Enolate reacts with aryl aldehyde.
- Michael addition : 2-(1H-benzo[d]imidazol-2-yl)acetonitrile attacks the intermediate.
- Cyclization : Intramolecular attack forms the imidazo[1,5-a]pyridine core.
- Aromatization : Elimination of acetone and HCN yields the product .
Q. How can multi-component reaction yields be enhanced for scaled-up synthesis?
- Green solvents : Water or ethanol reduces toxicity.
- Catalyst recycling : Immobilized piperidine derivatives minimize waste.
- Flow chemistry : Continuous processing improves reproducibility .
Q. What analytical techniques are suitable for studying reaction intermediates?
Q. How can the scaffold be modified to enhance bioactivity?
- Substituent variation : Electron-withdrawing groups (e.g., -F, -NO₂) at the aryl position improve enzyme inhibition.
- Carboxylic acid derivatization : Amide or ester formation alters pharmacokinetics.
- Oxan-4-yl substitution : Larger heterocycles (e.g., morpholine) may improve solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
